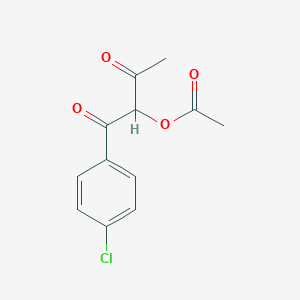
1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate is an organic compound characterized by the presence of a chlorophenyl group and a dioxobutan-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the dioxobutan-2-yl acetate structure. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-1,3-dioxobutan-2-yl acetate: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)-1,3-dioxobutan-2-yl acetate: Contains a fluorine atom in place of chlorine.
Uniqueness
1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom influences its electronic properties and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
919004-01-6 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1,3-dioxobutan-2-yl] acetate |
InChI |
InChI=1S/C12H11ClO4/c1-7(14)12(17-8(2)15)11(16)9-3-5-10(13)6-4-9/h3-6,12H,1-2H3 |
InChI Key |
WIYKJTITQUPDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
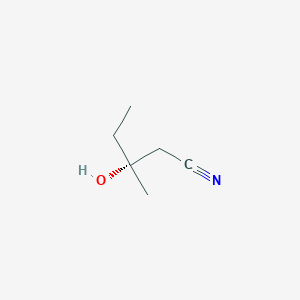
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
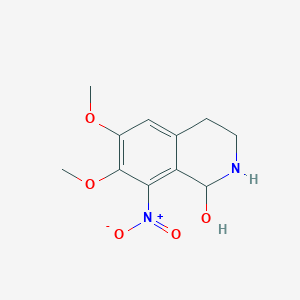
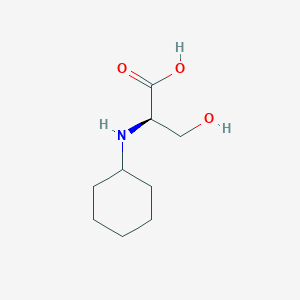
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
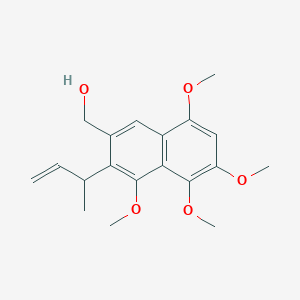
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
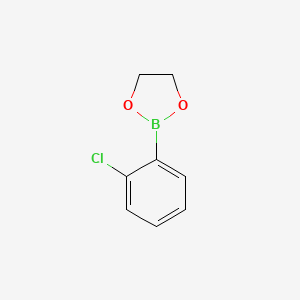

![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
